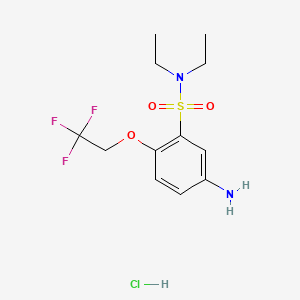

5-amino-N,N-diethyl-2-(2,2,2-trifluoroethoxy)benzene-1-sulfonamide hydrochloride

Description

5-amino-N,N-diethyl-2-(2,2,2-trifluoroethoxy)benzene-1-sulfonamide hydrochloride is a sulfonamide derivative characterized by:

- A sulfonamide (-SO₂NH₂) core, a common pharmacophore in enzyme inhibitors and diuretics.

- A 2,2,2-trifluoroethoxy (-OCH₂CF₃) group at the 2-position of the benzene ring, contributing to metabolic stability and electron-withdrawing effects.

- A 5-amino (-NH₂) substituent, which may participate in hydrogen bonding or serve as a functional handle for further derivatization.

Properties

Molecular Formula |

C12H18ClF3N2O3S |

|---|---|

Molecular Weight |

362.80 g/mol |

IUPAC Name |

5-amino-N,N-diethyl-2-(2,2,2-trifluoroethoxy)benzenesulfonamide;hydrochloride |

InChI |

InChI=1S/C12H17F3N2O3S.ClH/c1-3-17(4-2)21(18,19)11-7-9(16)5-6-10(11)20-8-12(13,14)15;/h5-7H,3-4,8,16H2,1-2H3;1H |

InChI Key |

LIJDOJMQPRDPLF-UHFFFAOYSA-N |

Canonical SMILES |

CCN(CC)S(=O)(=O)C1=C(C=CC(=C1)N)OCC(F)(F)F.Cl |

Origin of Product |

United States |

Preparation Methods

The synthesis of 5-amino-N,N-diethyl-2-(2,2,2-trifluoroethoxy)benzene-1-sulfonamide hydrochloride involves several steps. One common method includes the reaction of 5-amino-2-(2,2,2-trifluoroethoxy)benzenesulfonyl chloride with N,N-diethylamine under controlled conditions. The reaction typically requires a solvent such as dichloromethane and a base like triethylamine to facilitate the reaction. The product is then purified and converted to its hydrochloride salt form .

Chemical Reactions Analysis

This compound undergoes various chemical reactions, including:

Substitution Reactions: The amino group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles.

Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly involving the amino and sulfonamide groups.

Hydrolysis: The trifluoroethoxy group can be hydrolyzed under acidic or basic conditions.

Common reagents used in these reactions include strong acids, bases, and oxidizing or reducing agents. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

5-amino-N,N-diethyl-2-(2,2,2-trifluoroethoxy)benzene-1-sulfonamide hydrochloride has several scientific research applications:

Chemistry: It is used as an intermediate in the synthesis of other complex organic compounds.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

Medicine: Research is ongoing to explore its potential as a pharmaceutical agent for treating various diseases.

Industry: It is used in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 5-amino-N,N-diethyl-2-(2,2,2-trifluoroethoxy)benzene-1-sulfonamide hydrochloride involves its interaction with specific molecular targets. The sulfonamide group is known to inhibit enzymes such as dihydropteroate synthetase, which is crucial for folate synthesis in bacteria. This inhibition disrupts bacterial DNA synthesis and cell division, leading to its antimicrobial effects .

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following table summarizes key structural analogs and their distinguishing features:

Key Observations:

Sulfonamide vs. Acetamide Core: The target compound and ’s analog share the sulfonamide core, while Suvecaltamide () is an acetamide.

Trifluoroethoxy (-OCH₂CF₃) vs. Other Substituents :

- The trifluoroethoxy group in the target compound and Suvecaltamide () introduces high lipophilicity and metabolic stability compared to methoxy (-OCH₃) in or fluorine (-F) in . This group’s electron-withdrawing nature may also influence aromatic ring reactivity .

Amino and Alkylamino Modifications: The N,N-diethyl group in the target compound increases steric bulk compared to the dimethylaminoethyl group in or the unsubstituted aminoethyl in . Diethyl substitution may reduce solubility but enhance membrane permeability .

Physicochemical Properties

- Lipophilicity : The trifluoroethoxy group (logP ~1.5–2.0) increases lipophilicity compared to methoxy (logP ~0.5) or fluorine (logP ~0.1). This property correlates with improved tissue penetration but may reduce aqueous solubility .

- Metabolic Stability: Fluorinated groups (e.g., -CF₃, -OCH₂CF₃) resist oxidative metabolism, extending half-life compared to non-fluorinated analogs .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.